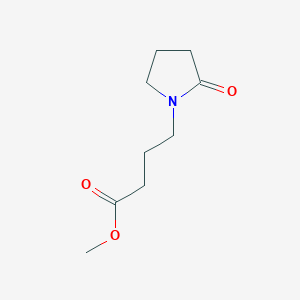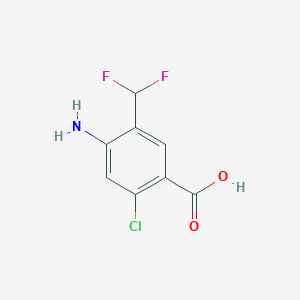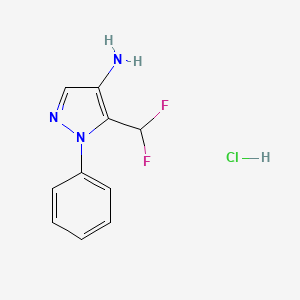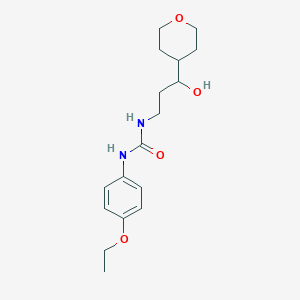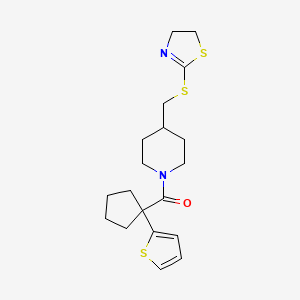
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes several functional groups, such as a thiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. Thiazoles are heterocyclic compounds that are found in many important drugs and natural products . Piperidine is a common structural motif in many pharmaceuticals and natural products, and thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole, piperidine, and thiophene rings. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of aromatic rings .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been directed towards synthesizing and characterizing compounds that contain elements of the structure mentioned, particularly focusing on thiazole and thiophene derivatives. These efforts are foundational in understanding the chemical behavior and potential applications of such compounds. For instance, Shahana and Yardily (2020) synthesized novel compounds with thiazol and thiophene moieties and performed structural optimization using density functional theory (DFT). Their research provides insights into the structural characteristics and theoretical vibrational spectra of these compounds, which are crucial for further application in various fields (Shahana & Yardily, 2020).
Insecticidal Activity
Ding et al. (2019) explored the insecticidal activity of novel piperdine thiazole compounds. Their preliminary bioassays showed that these compounds possess significant insecticidal activities against armyworm, highlighting the potential of thiazole derivatives in developing new bioactive compounds for pest control (Ding et al., 2019).
Antimicrobial Activity
The antimicrobial potential of compounds with thiazole and piperidine units has also been investigated. Studies have demonstrated that these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential use in the development of new antimicrobial agents. For instance, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying several compounds with good antimicrobial activity (Mallesha & Mohana, 2014).
Molecular Docking and Biological Activities
FathimaShahana and Yardily (2020) conducted molecular docking studies to understand the antiviral activity of synthesized compounds. Their work illustrates the application of computational techniques in predicting the biological activity of novel compounds, potentially guiding the development of new drugs (FathimaShahana & Yardily, 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may influence oxidative stress pathways .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including cytotoxic effects on human tumor cell lines .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS3/c22-17(19(7-1-2-8-19)16-4-3-12-23-16)21-10-5-15(6-11-21)14-25-18-20-9-13-24-18/h3-4,12,15H,1-2,5-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUZUFIIQVESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSC4=NCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2811514.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)
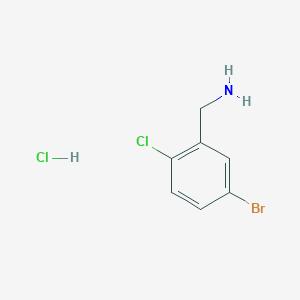
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
